molecular formula C18H19Br2N3O2 B13833625 Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl- CAS No. 40136-81-0

Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl-

Cat. No.: B13833625
CAS No.: 40136-81-0
M. Wt: 469.2 g/mol
InChI Key: BATWRYLIIKWIAE-UHFFFAOYSA-N
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Description

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- is a derivative of azobenzene, a well-known organic compound characterized by its azo group (N=N) linking two phenyl rings This specific compound is notable for its unique substituents, which include bromoethyl, carboxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azobenzene derivatives typically involves the diazotization of aniline derivatives followed by azo coupling. For Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl-, the process may involve:

    Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.

    Azo Coupling: The diazonium salt reacts with another aromatic compound to form the azo bond.

    Substitution Reactions: Introduction of bromoethyl, carboxy, and methyl groups through various substitution reactions, often involving halogenation and alkylation.

Industrial Production Methods

Industrial production of azobenzene derivatives often employs large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- undergoes several types of chemical reactions:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: Reduction of the azo group can yield hydrazo compounds or aniline derivatives.

    Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

    Substitution: Nucleophiles like amines or thiols can react with the bromoethyl groups under mild conditions.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Hydrazo compounds or aniline derivatives.

    Substitution: Various substituted azobenzene derivatives depending on the nucleophile used.

Scientific Research Applications

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- has several scientific research applications:

    Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photochemical reactions.

    Biology: Employed in the development of light-controlled biomolecules and optogenetics.

    Industry: Utilized in the fabrication of light-responsive materials and sensors.

Mechanism of Action

The compound exerts its effects primarily through photoisomerization, where the azo group undergoes a reversible transformation between trans and cis isomers upon exposure to light. This change in geometry can alter the compound’s interaction with other molecules, making it useful in controlling biological processes and material properties.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.

    Disperse Orange 3: A dye with similar azo structure but different substituents.

    Methyl Red: Another azobenzene derivative used as a pH indicator.

Uniqueness

Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- is unique due to its specific substituents, which provide distinct chemical reactivity and potential for specialized applications in photochemistry and molecular biology.

Properties

CAS No.

40136-81-0

Molecular Formula

C18H19Br2N3O2

Molecular Weight

469.2 g/mol

IUPAC Name

2-[[4-[bis(2-bromoethyl)amino]-2-methylphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C18H19Br2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25)

InChI Key

BATWRYLIIKWIAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCBr)CCBr)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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